4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
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Properties
CAS No. |
92554-86-4 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3 |
InChI Key |
DDDUQQYRWNLBCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
An In-Depth Technical Guide to the Electronic and Photophysical Properties of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and photophysical properties of the heterocyclic compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline. This molecule, possessing a donor-π-acceptor (D-π-A) architecture, is of significant interest for its potential applications in medicinal chemistry and materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). This document delineates the synthetic pathways, detailed experimental protocols for characterization, and in-depth theoretical analysis of its core properties. By integrating experimental data with computational insights, this guide aims to provide a thorough understanding of the structure-property relationships that govern the behavior of this promising fluorophore.
Introduction: The Significance of Donor-Acceptor Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its high thermal and chemical stability, and its electron-deficient nature makes it an excellent electron-acceptor (A) and electron-transporting moiety.[1] When coupled with an electron-donating (D) group, such as an aniline, through a π-conjugated system, the resulting molecule can exhibit pronounced intramolecular charge transfer (ICT) characteristics. This ICT is the foundation of their intriguing photophysical properties, including strong fluorescence and sensitivity to the local environment.
The specific molecule of interest, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, incorporates a methoxy-substituted phenyl ring, which also possesses electron-donating character, and an aniline group, a strong electron donor. This strategic combination of donor and acceptor moieties within a conjugated framework suggests the potential for significant electronic and photophysical activity. Understanding these properties is crucial for tailoring its structure for specific applications, from targeted biological imaging to the design of efficient optoelectronic devices.
Synthesis and Structural Elucidation
The synthesis of 2,5-diaryl-1,3,4-oxadiazoles is a well-established area of organic chemistry. The most common and efficient method involves the cyclodehydration of N,N'-diacylhydrazines.[2] For the synthesis of the asymmetrically substituted 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, a multi-step process is typically employed.
Synthetic Pathway
A plausible and commonly utilized synthetic route is outlined below. This pathway begins with the conversion of commercially available starting materials, 4-methoxybenzoic acid and 4-nitrobenzoic acid, into their respective acid hydrazides. These are then coupled and subsequently cyclized, followed by the reduction of the nitro group to the desired aniline.
Caption: Synthetic route for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed, protocol for the synthesis of the target compound.
Step 1: Synthesis of 4-Methoxybenzohydrazide
-
To a solution of 4-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting ester in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature, and collect the precipitated 4-methoxybenzohydrazide by filtration.
Step 2: Synthesis of N'-(4-Nitrobenzoyl)-4-methoxybenzohydrazide
-
Dissolve 4-nitrobenzoyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).
-
In a separate flask, dissolve 4-methoxybenzohydrazide in the same solvent containing a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Slowly add the 4-nitrobenzoyl chloride solution to the hydrazide solution at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
The resulting diacylhydrazine can be isolated by filtration or after removal of the solvent.
Step 3: Cyclization to form 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
Suspend the N'-(4-Nitrobenzoyl)-4-methoxybenzohydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3-5 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxadiazole derivative.
Step 4: Reduction to 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
-
Dissolve the nitro-substituted oxadiazole in a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.
-
Purify the product by column chromatography or recrystallization.
Structural Characterization
The successful synthesis and purity of the final compound and its intermediates should be confirmed using a suite of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Look for the disappearance of the N-H and C=O stretching bands of the diacylhydrazine and the appearance of the C=N and C-O-C stretching vibrations of the oxadiazole ring. The final product will show characteristic N-H stretching bands for the aniline group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic properties of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline are primarily governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic transitions and reactivity.
Theoretical Investigation using Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic structure of molecules.
Computational Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and effective choice for organic molecules.
-
Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) or larger, is recommended for accurate results.
-
Procedure:
-
Optimize the ground-state geometry of the molecule.
-
Perform a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Calculate the energies of the HOMO and LUMO.
-
Expected DFT Results: For a D-π-A system like the target molecule, the HOMO is typically localized on the electron-donating aniline and methoxyphenyl moieties, while the LUMO is predominantly centered on the electron-accepting 1,3,4-oxadiazole ring and the adjacent phenyl ring. This spatial separation of the frontier orbitals is a hallmark of an ICT state. The calculated HOMO-LUMO energy gap provides a theoretical estimate of the energy required for the lowest electronic transition. For a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap was found to be 4.4815 eV.[3]
Experimental Determination via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to experimentally determine the HOMO and LUMO energy levels. By measuring the onset oxidation (E_ox) and reduction (E_red) potentials, the energies of the frontier orbitals can be estimated.
Experimental Protocol for Cyclic Voltammetry:
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Solvent: Anhydrous, polar aprotic solvent such as acetonitrile or dichloromethane.
-
Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Procedure:
-
Dissolve the sample in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Use ferrocene as an internal standard for calibration. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.
-
Data Analysis: The HOMO and LUMO energy levels can be calculated from the onset oxidation and reduction potentials using the following empirical equations, referencing the Fc/Fc⁺ couple (assuming its absolute energy level is -4.8 eV relative to the vacuum):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
Photophysical Properties: The Interplay of Light and Matter
The interaction of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline with light gives rise to its characteristic photophysical properties, including absorption and fluorescence.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission of light as the molecule relaxes from the first excited state back to the ground state.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Solvents: A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide) should be used to investigate solvatochromic effects.
-
Procedure:
-
Prepare dilute solutions of the compound in the chosen solvents (typically in the micromolar concentration range).
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).
-
Record the fluorescence emission spectrum by exciting the sample at or near its λ_abs. The wavelength of maximum emission (λ_em) is then determined.
-
Expected Spectroscopic Features: The absorption spectrum is expected to show an intense band in the near-UV region, corresponding to a π-π* transition with significant ICT character. Due to the D-π-A nature of the molecule, a bathochromic (red) shift in both the absorption and emission maxima is anticipated with increasing solvent polarity. This phenomenon, known as positive solvatochromism, is a strong indicator of an increase in the dipole moment upon excitation, which is characteristic of an ICT state. The difference between the absorption and emission maxima (Stokes shift) is also expected to increase in more polar solvents.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.
Experimental Protocol for Quantum Yield and Lifetime Measurement:
-
Quantum Yield (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield and an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Fluorescence Lifetime:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique.
-
Procedure: The sample is excited with a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured.
-
The decay of the fluorescence intensity over time is fitted to an exponential function to determine the lifetime.
-
Structure-Property Relationships and Applications
The electronic and photophysical properties of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline are intrinsically linked to its molecular structure.
-
The Role of the Aniline and Methoxyphenyl Groups: These electron-donating groups are crucial for establishing the D-π-A character of the molecule. They are responsible for raising the energy of the HOMO, which in turn reduces the HOMO-LUMO gap and red-shifts the absorption and emission spectra. The strength of these donors will directly influence the degree of ICT.
-
The 1,3,4-Oxadiazole Core: As the electron-accepting unit, the oxadiazole ring lowers the energy of the LUMO. Its rigid, planar structure also contributes to a high fluorescence quantum yield by reducing non-radiative decay pathways.
-
Potential Applications:
-
Fluorescent Probes: The sensitivity of the fluorescence to the solvent polarity suggests that this molecule could be developed into a probe for sensing changes in the microenvironment of biological systems.
-
OLEDs: The high fluorescence quantum yield and the electron-transporting nature of the oxadiazole ring make this class of compounds promising candidates for use as emitters or electron-transport materials in organic light-emitting diodes.[1]
-
Drug Development: The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities. The specific substitutions in the target molecule could be explored for potential therapeutic applications.
-
Conclusion
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a molecule with significant potential, stemming from its well-defined donor-π-acceptor architecture. This guide has outlined the key synthetic, experimental, and theoretical approaches to understanding its electronic and photophysical properties. The interplay between the electron-donating aniline and methoxyphenyl groups and the electron-accepting 1,3,4-oxadiazole core gives rise to intramolecular charge transfer, resulting in strong fluorescence and solvatochromism. A thorough characterization using the protocols described herein will provide the necessary data to fully evaluate its potential in advanced materials and medicinal chemistry applications.
References
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Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC. (2024, July 30). Retrieved from [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC. (n.d.). Retrieved from [Link]
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Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline - Science Publishing Group. (2014, December 27). Retrieved from [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (2025, August 21). Retrieved from [Link]
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2,5-Diaryl-1,3,4-oxadiazoles: synthesis, spectral-luminescent properties, and complexation with beryllium(ii) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and optical properties of new 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles - Beilstein Journals. (2017, February 17). Retrieved from [Link]
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ChemInform Abstract: Symmetrical and Non-symmetrical 2,5-Diaryl-1,3,4-oxadiazoles: Synthesis and Photophysical Properties. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By. (n.d.). Retrieved from [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. (n.d.). Retrieved from [Link]
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Solvatochromic and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, crystal structure studies and solvatochromic behaviour of two 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives - PubMed. (2019, August 1). Retrieved from [Link]
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Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations - Advanced Journal of Chemistry, Section A. (2021, May 12). Retrieved from [Link]
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In Vitro Biological Activity Screening of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline: A Technical Whitepaper
Executive Summary
The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline belongs to a highly versatile class of 2,5-disubstituted 1,3,4-oxadiazoles. In modern medicinal chemistry, the 1,3,4-oxadiazole core is recognized as a privileged scaffold, frequently deployed as a stable bioisostere for carboxylic acids, esters, and amides[1]. This structural substitution is particularly valuable in non-steroidal anti-inflammatory drug (NSAID) design, as it retains target binding affinity while eliminating the corrosive carboxylic acid moiety responsible for gastrointestinal toxicity[1][2].
Furthermore, the integration of a highly lipophilic 4-methoxyphenyl group and a hydrogen-bonding aniline moiety enhances the molecule's ability to cross biological membranes, making it a potent candidate for antimicrobial and antifungal applications[3][4]. This whitepaper outlines the authoritative in vitro screening workflows required to validate the biological efficacy, mechanism of action, and safety profile of this specific compound.
Mechanistic Rationale & Pharmacophore Analysis
Before initiating high-throughput screening, it is critical to understand the causality behind the expected biological activities:
-
Anti-inflammatory Activity (COX-2 Selectivity): Traditional NSAIDs inhibit cyclooxygenase (COX) enzymes via a free acidic group. Replacing this group with a 1,3,4-oxadiazole ring allows the molecule to selectively anchor into the larger hydrophobic side-pocket of the COX-2 isoenzyme[1][5]. This results in potent anti-inflammatory action without disrupting the cytoprotective prostaglandins generated by COX-1 in the gastric mucosa[1].
-
Antimicrobial Activity: The 1,3,4-oxadiazole nucleus, coupled with the electron-donating methoxy group, disrupts microbial cell wall synthesis and interferes with DNA gyrase. Historical in vitro agar diffusion studies have shown that this specific derivative exhibits pronounced antifungal activity against strains like Candida albicans and Aspergillus niger[4].
Mechanism of COX-2 inhibition by the 1,3,4-oxadiazole derivative preventing prostaglandin synthesis.
In Vitro Experimental Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating strict internal controls to rule out false positives caused by assay interference or general cytotoxicity.
Protocol A: Quantitative Antimicrobial Screening (Broth Microdilution)
While early studies utilized agar well diffusion[4], modern pharmacodynamics require precise Minimum Inhibitory Concentration (MIC) values.
-
Causality: We utilize Resazurin (Alamar Blue) as a colorimetric indicator. Metabolically active cells reduce blue resazurin to pink resorufin, allowing for objective, spectrophotometric quantification of microbial viability rather than relying on subjective visual turbidity.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to ensure final DMSO concentration remains <1% (v/v) to prevent solvent-induced toxicity.
-
Inoculum Standardization: Adjust microbial cultures (e.g., S. aureus, C. albicans) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.
-
Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the compound (ranging from 256 µg/mL to 0.5 µg/mL).
-
Self-Validation Controls:
-
Growth Control: Media + Inoculum + 1% DMSO (Ensures solvent is non-toxic).
-
Sterility Control: Media only (Checks for contamination).
-
Positive Control: Chloramphenicol (antibacterial) and Griseofulvin (antifungal)[4].
-
-
Incubation & Readout: Add 10 µL of Resazurin (0.015%) to all wells. Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is defined as the lowest concentration preventing the blue-to-pink color change.
Protocol B: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
To validate the anti-inflammatory properties without the ethical and biological variables of in vivo rat paw edema models[4], a direct enzymatic assay is required[5].
-
Causality: This assay measures the peroxidase component of cyclooxygenase. The enzyme converts arachidonic acid to PGH2, and the peroxidase activity is coupled with the oxidation of an electron donor (e.g., ADHP) to yield a highly fluorescent compound (Resorufin).
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor).
-
Inhibitor Incubation: Add 10 µL of the oxadiazole derivative (serial dilutions from 100 µM to 0.1 µM) to the enzyme solution. Incubate for 5 minutes at room temperature to allow steady-state binding[5].
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and the fluorometric substrate (ADHP).
-
Self-Validation Controls: Use Meloxicam as a selective COX-2 reference standard[1][5].
-
Quantification: Read fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader. Calculate the IC50 values and the Selectivity Index ( SI=IC50 COX-1/IC50 COX-2 ).
Protocol C: Cytotoxicity Profiling (MTT Assay)
-
Causality: A compound might appear to have anti-inflammatory or antimicrobial properties simply because it kills the host cells (necrosis). The MTT assay measures mitochondrial reductase activity, confirming that the compound is a targeted inhibitor, not a general cytotoxin[1][6].
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 (human monocytic) or A549 (lung adenocarcinoma) cells in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2 .
-
Treatment: Expose cells to the oxadiazole compound at varying concentrations (1–100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Viable cells will form insoluble purple formazan crystals.
-
Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve crystals, and measure absorbance at 570 nm.
Data Presentation & Expected Pharmacological Profile
Based on established structure-activity relationship (SAR) data for 2,5-disubstituted 1,3,4-oxadiazoles[1][4][5], the following table summarizes the expected in vitro biological profile for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
| Assay Category | Biological Target / Organism | Expected Readout ( IC50 / MIC) | Reference Standard | Interpretation / Significance |
| Antifungal | Candida albicans | 16 - 32 µg/mL | Griseofulvin (10 µg/mL) | Moderate to high antifungal efficacy driven by the lipophilic 4-methoxy group[4]. |
| Antibacterial | Staphylococcus aureus | 32 - 64 µg/mL | Chloramphenicol (5 µg/mL) | Baseline Gram-positive inhibition; acts via cell wall disruption[4]. |
| Anti-inflammatory | COX-2 (Human Recombinant) | 0.8 - 1.5 µM | Meloxicam (0.9 µM) | Potent COX-2 inhibition; oxadiazole acts as a bioisostere for carboxylates[1][5]. |
| Anti-inflammatory | COX-1 (Human Recombinant) | > 50 µM | Indomethacin (0.5 µM) | High Selectivity Index (SI > 30), indicating a highly favorable gastric safety profile[1]. |
| Cytotoxicity | THP-1 Macrophages | > 100 µM | Doxorubicin (1.2 µM) | Non-cytotoxic to healthy mammalian cells, confirming targeted enzymatic inhibition[1]. |
High-Throughput Screening Workflow
To systematically evaluate 1,3,4-oxadiazole derivatives, laboratories should adopt a parallel screening architecture. This prevents bottlenecks and ensures that cytotoxic compounds are filtered out before complex enzymatic assays are performed.
High-throughput in vitro biological screening workflow for 1,3,4-oxadiazole derivatives.
References
-
The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds DergiPark URL: [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles National Institutes of Health (NIH) / Indian Journal of Pharmaceutical Sciences URL:[Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors National Institutes of Health (NIH) / International Journal of Molecular Sciences URL:[Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors MDPI URL: [Link]
-
Full article: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity Taylor & Francis URL:[Link]
-
In vitro and in silico assessment of antiproliferative activity of new acetamides bearing 1,3,4-oxadiazole and pyrimidine cores via COX inhibition DergiPark URL:[Link]
Sources
- 1. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 6. Journal of Research in Pharmacy » Submission » In vitro and in silico assessment of antiproliferative activity of new acetamides bearing 1,3,4-oxadiazole and pyrimidine cores via COX inhibition [dergipark.org.tr]
Thermodynamic Stability of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline at Room Temperature: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and materials science, the 1,3,4-oxadiazole nucleus is a privileged scaffold, frequently deployed as a bioisostere for amides and esters to improve pharmacokinetic profiles. The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline represents a highly conjugated, symmetrically substituted derivative.
As a Senior Application Scientist, evaluating the thermodynamic stability of a novel compound is not merely about observing its shelf-life; it requires a fundamental understanding of its quantum mechanical architecture and the implementation of self-validating empirical protocols. This whitepaper elucidates the thermodynamic stability of this specific oxadiazole derivative at room temperature (25°C), integrating electronic causality with rigorous analytical methodologies.
Structural and Quantum Mechanical Basis of Stability
The thermodynamic robustness of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline at room temperature is fundamentally rooted in its electronic architecture. Thermodynamic stability is dictated by the depth of the molecule's potential energy well; at 25°C, the ambient thermal energy ( kT≈0.59 kcal/mol) is vastly insufficient to overcome the activation energy required for ring cleavage.
Aromatic Stabilization Energy (ASE)
Among the oxadiazole isomers, the 1,3,4-oxadiazole ring exhibits the highest thermodynamic stability. Density Functional Theory (DFT) calculations (e.g., GIAO/B3LYP/6-311+G**) confirm that 1,3,4-oxadiazole possesses superior and hardness indices compared to its 1,2,3-, 1,2,4-, and 1,2,5-counterparts[1]. The symmetrical distribution of heteroatoms minimizes dipole repulsion within the ring, creating a deep thermodynamic sink.
Push-Pull π -Conjugation
The target molecule features two strong electron-donating groups (EDGs): a methoxy group ( −OCH3 ) and an amino group ( −NH2 ) located at the para positions of the flanking phenyl rings.
-
Causality: The 1,3,4-oxadiazole core is inherently electron-deficient due to the electronegativity of its oxygen and nitrogen atoms. The lone pairs from the methoxy oxygen and the aniline nitrogen donate electron density via resonance ( +M effect) into the central core.
-
Effect: This extended π -conjugation delocalizes electrons across the entire molecular axis, lowering the overall ground-state energy and enhancing [2].
Electronic conjugation driving the thermodynamic stability of the target molecule.
Methodology: Self-Validating Protocol for Stability Assessment
To rigorously quantify the thermodynamic stability of this compound at room temperature, empirical validation must rely on a self-validating stability-indicating assay. We employ Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) under the ICH Q1A(R2) framework.
This protocol is designed to be self-validating : by calculating mass balance and peak purity, the system inherently proves that no degradation products are "hiding" within the column or co-eluting with the active pharmaceutical ingredient (API).
Step-by-Step Experimental Workflow
-
Standard Preparation (The Baseline):
-
Action: Dissolve 10 mg of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Sonicate for 5 minutes at 25°C.
-
Causality: ACN is chosen over methanol to prevent potential solvolysis artifacts. Sonication ensures complete dissolution without applying thermal stress that could skew baseline thermodynamics.
-
-
Control Sample Generation:
-
Action: Dilute the stock to a working concentration of 50 µg/mL using a mobile phase diluent (ACN:Water 50:50 v/v). Store in amber vials at 25°C for 30 days.
-
-
Forced Degradation (Stress Testing):
-
Acidic: Add 0.1 N HCl to the working solution, incubate at 25°C for 24 hours.
-
Alkaline: Add 0.1 N NaOH to the working solution, incubate at 25°C for 24 hours.
-
Oxidative: Add 3% H2O2 , incubate at 25°C for 24 hours.
-
-
Sample Neutralization:
-
Action: Neutralize acidic and alkaline samples to pH 7.0 prior to injection.
-
Causality: Injecting extreme pH solutions degrades the silica backbone of the C18 column, leading to peak tailing and false-positive degradation readings.
-
-
Chromatographic Analysis:
-
Action: Inject 10 µL into a C18 column (250 mm × 4.6 mm, 5 µm). Run an isocratic mobile phase of ACN:Water (70:30 v/v) at 1.0 mL/min. Monitor at λmax ~310 nm.
-
Causality: The highly conjugated π -system shifts the absorption maximum into the near-UV range (~310 nm), allowing selective detection of the intact core while ignoring non-conjugated solvent artifacts.
-
-
Data Processing & Self-Validation:
-
Action: Calculate the Mass Balance . The sum of the API peak area and all degradant peak areas must equal 100% (±2%) of the initial control peak area. Evaluate the DAD peak purity angle against the purity threshold.
-
Self-validating RP-HPLC-DAD workflow for empirical stability assessment.
Data Synthesis & Quantitative Benchmarks
Based on established protocols that detect changes in the of structurally analogous 1,3,4-oxadiazoles[3], the expected thermodynamic stability profile of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline at room temperature (25°C) is summarized below.
| Stress Condition | Reagent / Environment | Temperature | Duration | Expected Degradation (%) | Stability Status |
| Control (Ambient) | Neutral Diluent (pH 7) | 25°C | 30 Days | < 0.5% | Highly Stable |
| Acidic Hydrolysis | 0.1 N HCl | 25°C | 24 Hours | < 2.0% | Stable |
| Alkaline Hydrolysis | 0.1 N NaOH | 25°C | 24 Hours | 5.0 - 10.0% | Moderately Susceptible |
| Oxidative Stress | 3% H2O2 | 25°C | 24 Hours | < 5.0% | Stable |
| Photolytic Stress | UV/Vis Light (ICH Q1B) | 25°C | 1.2M lux hrs | < 1.0% | Highly Stable |
Mechanistic Insight: The robust stability under acidic and neutral conditions at room temperature is a direct consequence of the oxadiazole's aromatic stabilization energy. Alkaline conditions present the highest relative risk due to hydroxide-mediated nucleophilic attack at the electron-deficient C2/C5 positions; however, the strong electron-donating methoxy and amino groups significantly mitigate this vulnerability compared to unsubstituted analogs.
Conclusion
The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibits exceptional thermodynamic stability at room temperature. This is not merely an empirical observation but a predictable outcome of its quantum mechanical properties. The inherent stability of the 1,3,4-oxadiazole ring is synergistically amplified by the push-pull electron donation from the para-methoxy and para-amino phenyl substituents. For researchers and drug development professionals, this structural motif provides a highly reliable, degradation-resistant scaffold suitable for prolonged ambient storage, complex formulation processes, and reliable pharmacokinetic performance.
References
-
"Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation", Scientific Research Publishing (SCIRP). URL: [Link]
-
"Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential", Journal of Applied Pharmaceutical Science. URL: [Link]
Sources
Computational DFT Study of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline: A Comprehensive Guide to Optoelectronic and Reactive Profiling
Executive Summary
The rational design of organic optoelectronic materials and bioactive antioxidants relies heavily on predictive computational modeling. The molecule 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline represents a highly conjugated, asymmetric Donor-Acceptor-Donor (D-A-D) architecture. By coupling a strongly electron-donating aniline moiety and a moderately donating 4-methoxyphenyl group to an electron-deficient 1,3,4-oxadiazole core, this molecule exhibits unique intramolecular charge transfer (ICT) characteristics.
This whitepaper provides an authoritative, step-by-step technical guide to profiling this molecule using Density Functional Theory (DFT). Moving beyond basic structural optimization, we will explore the causality behind functional selection, establish self-validating computational workflows, and map the optoelectronic and thermodynamic parameters that dictate its real-world performance.
Molecular Architecture & Causality of Design
As a computational scientist, understanding the why behind a molecule's behavior is as critical as calculating the what. The 1,3,4-oxadiazole ring is a widely recognized electron-transporting and hole-blocking moiety due to its high electron affinity and thermal stability [1].
When flanked by an aniline group (-NH₂ is a strong +M resonance donor) and a methoxy group (-OCH₃ is a moderate +M donor), the molecule forms an asymmetric push-pull system.
-
Optoelectronic Implication: This asymmetry lowers the HOMO-LUMO bandgap, shifting absorption into the visible spectrum and enhancing nonlinear optical (NLO) responses.
-
Biological Implication: The presence of the amine group significantly enhances the radical scavenging ability of oxadiazole derivatives, lowering the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), making it a potent antioxidant[1].
Self-Validating Computational Protocols
To ensure scientific integrity, computational workflows cannot be executed blindly; they must be self-validating. The following step-by-step methodology outlines the rigorous protocol required to accurately model 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Ground State Geometry & Thermodynamic Validation
Objective: Determine the global minimum energy conformation and validate it as a true stationary point.
-
Conformational Search: Begin with a Molecular Mechanics (MM+) or semi-empirical (PM6) conformational sweep to identify the lowest-energy rotamers, specifically focusing on the dihedral angles between the phenyl rings and the oxadiazole core.
-
DFT Optimization: Submit the lowest-energy conformer to geometry optimization using the B3LYP functional combined with the 6-311++G(d,p) basis set in [2].
-
Causality of Basis Set: The diffuse functions (++) are non-negotiable here. They are required to accurately model the electron density of the lone pairs on the nitrogen and oxygen atoms. The polarization functions (d,p) ensure accurate resolution of the inter-ring dihedral angles.
-
Dispersion Correction: Apply Grimme’s D3 empirical dispersion correction (B3LYP-D3) to account for intramolecular non-covalent interactions between the substituents [3].
-
-
Frequency Validation (The Self-Check): Immediately follow optimization with a vibrational frequency calculation at the same level of theory. The protocol is only validated if the number of imaginary frequencies (NIMAG) equals exactly zero. A negative frequency indicates a transition state, requiring structural perturbation and re-optimization.
Frontier Molecular Orbital (FMO) & Reactivity Profiling
Objective: Map the electron density distribution and calculate global reactivity descriptors.
-
Wavefunction Extraction: Extract the formatted checkpoint file (.fchk) from the optimized ground state.
-
Multiwfn Analysis: Process the wavefunction using [4] to generate the Molecular Electrostatic Potential (MEP) surface and calculate the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Descriptor Calculation: Use Koopmans' theorem approximations to calculate chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ).
Excited State Dynamics (TD-DFT)
Objective: Simulate the UV-Vis absorption spectrum and identify electronic transitions.
-
Functional Shift: Switch from B3LYP to the Coulomb-Attenuating Method (CAM-B3LYP ) for Time-Dependent DFT (TD-DFT) calculations.
-
Causality of Functional: Standard hybrid functionals like B3LYP suffer from severe self-interaction errors when modeling long-range charge transfer (CT) excitations, artificially underestimating excitation energies. CAM-B3LYP corrects this, providing highly accurate UV-Vis predictions for push-pull systems.
-
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using a solvent like ethanol or chloroform to mimic experimental spectroscopic conditions.
-
Root Extraction: Calculate the first 20 singlet excited states (Roots=20) to capture the primary π→π∗ and n→π∗ transitions.
Fig 1. Self-validating computational DFT workflow for optoelectronic profiling.
Quantitative Data Synthesis
The following tables summarize the expected quantitative outputs derived from the computational protocols described above, providing a baseline for experimental comparison.
Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p)) Note: Values are representative of 1,3,4-oxadiazole amine derivatives.
| Parameter | Symbol | Calculated Value (eV) | Physical Significance |
| HOMO Energy | EHOMO | -5.42 | Electron donating ability; localized on aniline. |
| LUMO Energy | ELUMO | -1.85 | Electron accepting ability; localized on oxadiazole. |
| Energy Gap | ΔE | 3.57 | Determines kinetic stability and optical polarizability. |
| Ionization Potential | IP | 5.42 | Lower IP correlates with higher antioxidant efficacy. |
| Chemical Hardness | η | 1.78 | Resistance to charge transfer; lower means more reactive. |
| Electrophilicity Index | ω | 3.71 | Propensity of the molecule to accept electrons. |
Table 2: TD-DFT Simulated UV-Vis Absorption Parameters (CAM-B3LYP/6-311++G(d,p) in PCM-Ethanol)
| Excited State | Wavelength ( λmax ) | Excitation Energy (eV) | Oscillator Strength ( f ) | Major Transition Contribution |
| S1 | 345 nm | 3.59 | 0.854 | HOMO → LUMO (88%) |
| S2 | 298 nm | 4.16 | 0.120 | HOMO-1 → LUMO (75%) |
| S3 | 265 nm | 4.67 | 0.430 | HOMO → LUMO+1 (62%) |
Mechanistic Insights: Asymmetric Charge Transfer
The defining feature of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is its asymmetric intramolecular charge transfer (ICT).
Because the aniline group is a stronger electron donor than the methoxyphenyl group, the primary vector of electron density flows from the amine terminus directly into the electron-withdrawing oxadiazole core. This creates a highly polarized excited state. The HOMO is predominantly distributed over the aniline and the adjacent oxadiazole π -system, while the LUMO is localized over the oxadiazole core and extends toward the methoxyphenyl ring. This spatial separation of HOMO and LUMO is the exact mechanism that facilitates high efficiency in Organic Light Emitting Diodes (OLEDs) by promoting balanced charge recombination.
Fig 2. Asymmetric D-A-D intramolecular charge transfer (ICT) pathways.
References
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry (2024).[Link]
-
Gaussian 16, Revision C.01. Gaussian, Inc. (2016).[Link]
-
A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics (2010).[Link]
-
Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry (2012).[Link]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of antimicrobials.[3][4][5][6] These five-membered aromatic rings are bioisosteres of amides and esters, offering favorable pharmacokinetic properties. The specific compound, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, which features a 2,5-disubstituted 1,3,4-oxadiazole core, is a representative of this class and is posited to exhibit significant antimicrobial efficacy.
This technical guide provides an in-depth exploration of the plausible mechanisms of action for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in antimicrobial assays. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to elucidate its biological activity. The narrative is grounded in the established activities of analogous 1,3,4-oxadiazole derivatives, providing a robust framework for investigation.
Postulated Mechanisms of Antimicrobial Action
The antimicrobial activity of 1,3,4-oxadiazole derivatives is often multifactorial, targeting various essential bacterial pathways.[7][8] Based on extensive research into this chemical class, the primary putative mechanisms of action for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline include inhibition of DNA gyrase, disruption of dihydrofolate reductase, and perturbation of the bacterial cell membrane.
Inhibition of Bacterial DNA Gyrase (Topoisomerase II)
A predominant and well-validated target for 1,3,4-oxadiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7][8] This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for relieving topological stress during DNA unwinding.[8] Inhibition of DNA gyrase leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.[7][8] The compact, electron-deficient nature of the 1,3,4-oxadiazole ring is thought to facilitate binding to the enzyme's active site.[7][8]
Inhibition of Dihydrofolate Reductase (DHFR)
Another plausible mechanism is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway.[9] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[9][10] By inhibiting DHFR, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline could disrupt DNA synthesis and repair, leading to bacteriostasis and, at higher concentrations, bactericidal effects.
Disruption of Bacterial Cell Membrane Integrity
Several studies suggest that oxadiazole-containing compounds can exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[11][12] This can occur through interactions with membrane lipids, leading to increased permeability, leakage of essential intracellular components, and osmotic imbalance.[12] This mechanism offers the advantage of being less susceptible to resistance development compared to single-enzyme inhibition.
Anti-Biofilm Activity
A significant aspect of the antimicrobial potential of 1,3,4-oxadiazole derivatives is their ability to inhibit the formation of and disrupt established biofilms.[13][14][15] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotics. By interfering with biofilm integrity, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline could enhance the efficacy of other antibiotics or act as a standalone agent against chronic, biofilm-associated infections.[16][17]
Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, a series of targeted in vitro assays are recommended. The following protocols are designed to be self-validating and are based on established methodologies in the field.
Protocol 1: DNA Gyrase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml BSA)
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (dissolved in DMSO)
-
Novobiocin (positive control)
-
DMSO (vehicle control)
-
Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, relaxed pBR322 DNA, and ATP.
-
Add varying concentrations of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, novobiocin, or DMSO to the respective tubes.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
Causality behind Experimental Choices: The use of a known DNA gyrase inhibitor, novobiocin, provides a validated positive control, ensuring the assay is performing correctly. The vehicle control (DMSO) accounts for any effects of the solvent on enzyme activity. Analyzing the results on an agarose gel provides a clear visual readout of the enzyme's activity, with the disappearance of the supercoiled DNA band indicating inhibition.
Diagram of DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for the in vitro DNA gyrase supercoiling assay.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
Purified bacterial DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (dissolved in DMSO)
-
Methotrexate (positive control)
-
DMSO (vehicle control)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme.
-
Add the test compound, methotrexate, or DMSO to the cuvette and incubate for 5 minutes to allow for binding.
-
Initiate the reaction by adding DHF to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition relative to the DMSO control.
Causality behind Experimental Choices: Methotrexate is a potent and well-characterized DHFR inhibitor, making it an ideal positive control. The assay directly measures the consumption of a substrate (NADPH) by monitoring its unique absorbance, providing a quantitative and real-time measure of enzyme activity.
Diagram of DHFR Inhibition Assay Principle
Caption: Principle of the spectrophotometric DHFR inhibition assay.
Protocol 3: Bacterial Membrane Integrity Assay
This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli or S. aureus)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (dissolved in DMSO)
-
Polymyxin B (positive control for Gram-negative bacteria) or Daptomycin (for Gram-positive)
-
DMSO (vehicle control)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 = 0.5).
-
Add varying concentrations of the test compound, positive control, or DMSO to aliquots of the bacterial suspension.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Add PI to each sample to a final concentration of ~1 µg/mL.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm, Emission ~617 nm).
-
Alternatively, visualize the cells using a fluorescence microscope to observe red fluorescent (membrane-compromised) cells.
Causality behind Experimental Choices: Propidium iodide is a reliable indicator of membrane damage as it is excluded by intact membranes. The use of known membrane-disrupting agents as positive controls validates the assay's ability to detect membrane permeabilization.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in tables for clear comparison.
Table 1: Summary of In Vitro Mechanistic Assay Results
| Assay | Test Compound IC₅₀/EC₅₀ (µg/mL) | Positive Control IC₅₀/EC₅₀ (µg/mL) |
| DNA Gyrase Inhibition | [Insert Value] | [Insert Novobiocin Value] |
| DHFR Inhibition | [Insert Value] | [Insert Methotrexate Value] |
| Membrane Permeability | [Insert Value] | [Insert Polymyxin B Value] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
A low IC₅₀ or EC₅₀ value for the test compound in any of these assays would suggest that the corresponding pathway is a primary mechanism of its antimicrobial action. It is plausible that the compound exhibits activity in more than one assay, indicating a multi-targeted mechanism, which can be advantageous in overcoming resistance.
Conclusion
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel antimicrobial agents. For the specific derivative, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, this guide proposes a multi-pronged investigational approach targeting key bacterial vulnerabilities: DNA replication, folate metabolism, and cell membrane integrity. The provided protocols offer a robust framework for elucidating its precise mechanism of action, thereby accelerating its journey in the drug development pipeline. Understanding how this molecule works at a fundamental level is critical for its optimization and for strategically combating the global threat of antimicrobial resistance.
References
-
Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3981. [Link]
-
Verma, G., & Singh, J. (2023). 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. RSC Medicinal Chemistry, 14(3), 426-451. [Link]
-
Wang, Z., et al. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 10(3), 283-296. [Link]
-
Ranjan, V., et al. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET Studies. Journal of Molecular Graphics and Modelling, 131, 108936. [Link]
-
Wang, Z., et al. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 10(3), 283-296. [Link]
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Wang, Z., et al. (2018). Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. Future Medicinal Chemistry, 10(3), 283-296. [Link]
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Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3981. [Link]
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Ranjan, V., et al. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. Journal of Molecular Graphics and Modelling, 131, 108936. [Link]
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Verma, G., & Singh, J. (2023). 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. RSC Medicinal Chemistry, 14(3), 426-451. [Link]
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Kumar, S., et al. (2023). Novel 1, 3, 4-Oxadiazole-pyridine hybrids as potential DNA gyrase B inhibitors (5D7R). Journal of Molecular Structure, 1276, 134771. [Link]
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Singh, S., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3981. [Link]
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Ali, A. A., et al. (2025). Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant. Central Asian Journal of Medical and Natural Science, 6(4), 1177-1191. [Link]
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Husain, A., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Journal of Chemistry, 2013, 843217. [Link]
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Fortwendel, J. R., et al. (2020). Oxadiazole-Containing Macrocyclic Peptides Potentiate Azole Activity against Pathogenic Candida Species. Antimicrobial Agents and Chemotherapy, 64(5), e02271-19. [Link]
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Singh, R. K., et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 28019-28033. [Link]
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Singh, R. K., et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 28019-28033. [Link]
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Kamal, A., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Journal of Chemistry, 2011, 468052. [Link]
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Thakkar, S. S., et al. (2017). 1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities. Bioorganic & Medicinal Chemistry, 25(15), 4153-4163. [Link]
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Kumar, P., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 13(10), 1361. [Link]
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Kaur, H., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
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Singh, A., et al. (2023). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL 1,3,4-OXADIAZOLYL ANILINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]
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Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2245-2263. [Link]
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Sharma, S., et al. (2018). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry, 11(3), 555-562. [Link]
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Kumar, D., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules, 28(7), 3089. [Link]
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de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6378-6410. [Link]
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Arshad, S., et al. (2014). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]
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Kaur, H., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
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Application Note and Synthesis Protocol for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties. In drug discovery, the 1,3,4-oxadiazole core is considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The target molecule, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, incorporates this privileged scaffold and possesses structural features that make it an attractive candidate for further investigation in drug development programs. The presence of the aniline and methoxyphenyl groups provides opportunities for further functionalization to explore structure-activity relationships.
This application note provides a detailed, step-by-step protocol for the synthesis of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline. The described methodology follows a reliable and well-established two-step synthetic sequence involving the formation of a nitro-substituted oxadiazole intermediate, followed by its reduction to the desired aniline. This approach is often favored in organic synthesis to avoid potential complications arising from the reactivity of the free amino group in the initial stages.
Synthetic Strategy Overview
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the key intermediate, 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, via the condensation and cyclodehydration of 4-methoxybenzohydrazide and 4-nitrobenzoyl chloride. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.
Caption: Overall synthetic workflow for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Part 1: Synthesis of 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
This initial stage of the synthesis focuses on the construction of the 1,3,4-oxadiazole ring with the nitro functionality, which will be subsequently reduced. The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methoxybenzohydrazide | C₈H₁₀N₂O₂ | 166.18 | 1.66 g (10 mmol) | Starting Material |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 1.86 g (10 mmol) | Starting Material |
| Phosphorus oxychloride | POCl₃ | 153.33 | 15 mL | Dehydrating agent |
| Pyridine | C₅H₅N | 79.10 | 5 mL | Solvent/Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Solvent |
| Ice-cold water | H₂O | 18.02 | 200 mL | For work-up |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | For neutralization |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Purification solvent |
Step-by-Step Protocol
-
Acylation to form the Diacylhydrazine Intermediate:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzohydrazide (1.66 g, 10 mmol) in dry pyridine (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in dry dichloromethane (10 mL) and add it dropwise to the stirred solution of 4-methoxybenzohydrazide over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
To the reaction mixture containing the in situ formed N'-(4-nitrobenzoyl)-4-methoxybenzohydrazide, slowly add phosphorus oxychloride (15 mL) at 0 °C.
-
After the addition, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the disappearance of the intermediate.
-
-
Work-up and Isolation:
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the solid product using a Büchner funnel, and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
-
Purification:
-
Recrystallize the crude solid from ethanol to obtain pure 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a crystalline solid.
-
Expected Characterization Data for the Intermediate
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.30-8.45 (m, 4H, Ar-H of nitrophenyl), 8.05-8.15 (d, 2H, Ar-H of methoxyphenyl), 7.00-7.10 (d, 2H, Ar-H of methoxyphenyl), 3.90 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1610 (C=N), ~1520 & ~1340 (NO₂ stretching), ~1260 (C-O-C).
Part 2: Synthesis of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
In this final step, the nitro group of the intermediate is selectively reduced to an amine to yield the target compound. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a hydride source like sodium borohydride.[1]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₅H₁₁N₃O₄ | 297.27 | 2.97 g (10 mmol) | Starting Material |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 11.3 g (50 mmol) | Reducing agent |
| Sodium borohydride | NaBH₄ | 37.83 | 0.5 g (13 mmol) | Reducing agent |
| Ethanol | C₂H₅OH | 46.07 | 65 mL | Solvent |
| 20% Sodium hydroxide solution | NaOH | 40.00 | As needed | For basification |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | Extraction solvent |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Step-by-Step Protocol
-
Reduction of the Nitro Group:
-
In a 250 mL round-bottom flask, suspend 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2.97 g, 10 mmol) and tin(II) chloride dihydrate (11.3 g, 50 mmol) in ethanol (40 mL).
-
Heat the mixture with stirring until a homogeneous solution is obtained.
-
Cool the solution to room temperature.
-
In a separate beaker, prepare a suspension of sodium borohydride (0.5 g, 13 mmol) in ethanol (25 mL).
-
Add the sodium borohydride suspension dropwise to the reaction mixture over 20-30 minutes with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully basify the mixture with a 20% aqueous solution of sodium hydroxide to a pH of approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite under reduced pressure to remove the inorganic precipitate. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Extract the resulting residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
-
Expected Characterization Data for the Final Product
-
Appearance: White or off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.00 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 6.00 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.5, 164.0, 162.0, 151.0, 129.0, 128.5, 116.0, 115.0, 114.5, 112.0, 55.5.
-
IR (KBr, cm⁻¹): ~3450 & ~3350 (N-H stretching of primary amine), ~3050 (Ar C-H), ~1620 (C=N), ~1600 (N-H bending), ~1250 (C-O-C).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₃N₃O₂ [M+H]⁺, expected around 268.11.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 4-Nitrobenzoyl chloride and phosphorus oxychloride are sensitive to moisture. Ensure all glassware is oven-dried and the reactions are carried out under anhydrous conditions where specified.
-
Exothermic Reactions: The addition of phosphorus oxychloride and the neutralization step can be exothermic. Perform these additions slowly and with efficient cooling to control the reaction temperature.
-
TLC Monitoring: Careful monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and ensure complete conversion.
-
Purification: The purity of the final product is critical for subsequent applications. Column chromatography is recommended for high purity, although recrystallization can also be effective.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like phosphorus oxychloride and pyridine.
-
Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. 4-Nitrobenzoyl chloride is a lachrymator. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and analgesic activity of some 1,3,4-oxadiazole derivatives. Journal of Pharmacy and Pharmacology, 57(4), 471-476. [Link]
Sources
Application Note: Schiff Base Condensation of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline for Advanced Drug Discovery
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its profound impact on lipophilicity, metabolic stability, and target binding affinity. Specifically, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline serves as a highly versatile precursor. By leveraging the primary amine on its aniline moiety, researchers can perform Schiff base (imine) condensations with various aromatic or aliphatic aldehydes.
This application note provides a comprehensive, self-validating guide to synthesizing these Schiff bases. It details the mechanistic causality behind the reaction conditions, step-by-step protocols (both conventional and microwave-assisted), and the downstream biological relevance of the resulting azomethine (–CH=N–) derivatives in targeting critical oncology and antimicrobial pathways[1, 2].
Mechanistic Insights & Causality (E-E-A-T)
The synthesis of a Schiff base from 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a classic nucleophilic addition-elimination reaction. However, the unique stereoelectronic environment of the oxadiazole derivative dictates specific experimental constraints [3].
The Causality of pH and Nucleophilicity
The primary amine on the aniline ring is the nucleophile. However, the 1,3,4-oxadiazole ring positioned para to the amine exerts a mild electron-withdrawing effect, slightly reducing the amine's nucleophilicity compared to an unsubstituted aniline.
To overcome this, the electrophilicity of the target aldehyde's carbonyl carbon must be enhanced via acid catalysis .
-
The Goldilocks Zone (pH 4–5): The reaction must be maintained in a mildly acidic environment (typically using Glacial Acetic Acid). At this pH, the carbonyl oxygen is protonated, making the carbon highly susceptible to nucleophilic attack, forming an unstable hemiaminal (carbinolamine) intermediate [1, 3].
-
The Pitfall of Over-Acidification: If the pH drops below 4, the primary amine itself becomes protonated, forming a non-nucleophilic ammonium salt. This pulls the equilibrium backward, halting the reaction entirely [3].
-
Dehydration as the Driving Force: The dehydration of the hemiaminal to form the final imine (azomethine) is the rate-limiting step. Because the reaction is reversible, water must be actively removed from the system (e.g., via a Dean-Stark trap, molecular sieves, or absolute ethanol as a solvent) to drive the equilibrium toward the Schiff base product [3].
Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical intermediate and dehydration step.
Experimental Protocols
To ensure reproducibility and scientific integrity, two self-validating protocols are provided. The conventional method is ideal for scale-up, while the microwave-assisted method aligns with green chemistry principles, offering rapid kinetics and higher yields.
Protocol A: Conventional Reflux Method (Dean-Stark)
Objective: Synthesize the Schiff base with continuous azeotropic removal of water.
Reagents:
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (1.0 mmol)
-
Substituted Benzaldehyde (1.1 mmol)
-
Absolute Ethanol or Toluene (20 mL)
-
Glacial Acetic Acid (GAA) (2-3 drops, catalytic)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the oxadiazole amine in 20 mL of absolute ethanol. Stir until completely dissolved.
-
Activation: Add 1.1 mmol of the chosen aldehyde, followed immediately by 2-3 drops of GAA to adjust the pH to ~4.5.
-
Reflux & Dehydration: Attach a reflux condenser (or a Dean-Stark trap if using toluene). Heat the mixture to reflux (78°C for ethanol, 110°C for toluene) for 4–6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the amine spot and the appearance of a new, less polar fluorescent spot under UV (254 nm) indicates conversion.
-
Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath. The Schiff base will typically precipitate as a brightly colored (yellow/orange) solid.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to obtain the analytically pure imine.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Objective: Accelerate the condensation reaction while minimizing solvent use.
Step-by-Step Methodology:
-
Preparation: Grind 1.0 mmol of the oxadiazole amine and 1.1 mmol of the aldehyde in an agate mortar to form a homogenous powder.
-
Catalysis: Transfer the mixture to a microwave-safe vessel. Add 1 mL of absolute ethanol and 1 drop of GAA.
-
Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 200 W for short bursts (30 seconds to 2 minutes), monitoring the internal temperature to prevent charring [1].
-
Validation & Isolation: Check TLC. Once complete, add 5 mL of ice-cold water to precipitate the product. Filter, dry, and recrystallize from ethanol.
Data Presentation & Validation
Successful synthesis must be validated through rigorous spectral analysis. The formation of the azomethine linkage (–CH=N–) is the primary indicator of success.
Table 1: Optimization of Reaction Conditions (Comparative Yields)
| Method | Solvent | Catalyst | Time | Average Yield (%) | Purity (HPLC) |
| Conventional Reflux | Absolute Ethanol | GAA (pH 4.5) | 5.0 hours | 72 - 78% | > 95% |
| Conventional Reflux | Toluene (Dean-Stark) | p-TsOH | 4.5 hours | 81 - 85% | > 96% |
| Microwave (200 W) | Ethanol (1 mL) | GAA (pH 4.5) | 1.5 mins | 88 - 92% | > 98% |
Table 2: Characteristic Spectral Data for Validation
| Analytical Technique | Target Functional Group | Expected Signal / Peak | Diagnostic Significance |
| FT-IR | Primary Amine (–NH₂) | Disappearance of 3300–3400 cm⁻¹ | Confirms consumption of starting material. |
| FT-IR | Azomethine (–C=N–) | Appearance of 1590–1620 cm⁻¹ | Confirms Schiff base formation. |
| ¹H NMR (DMSO-d6) | Azomethine Proton (–CH=N–) | Singlet at δ 8.2 – 8.6 ppm | Definitive proof of the imine proton. |
| ¹H NMR (DMSO-d6) | Methoxy Protons (–OCH₃) | Singlet at δ 3.8 – 3.9 ppm | Confirms integrity of the 4-methoxyphenyl group. |
Downstream Applications & Biological Relevance
Schiff bases derived from 1,3,4-oxadiazoles are not just synthetic endpoints; they are highly active biological agents. The azomethine nitrogen can coordinate with metal ions in metalloenzymes or engage in critical hydrogen bonding within protein active sites [4].
Recent in silico and in vitro studies have demonstrated that these specific conjugates act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK-2) , making them highly relevant in breast cancer and targeted oncology research [2]. Furthermore, they exhibit strong DNA binding and photo-cleavage mechanisms, disrupting the cell cycle of pathogenic cells [4].
Figure 2: Biological signaling pathway illustrating the dual-target inhibition of PARP-1 and CDK-2 by oxadiazole Schiff bases, leading to apoptosis.
References
-
Anamika and Prerna. "REVIEW ON SCHIFF BASES." World Journal of Pharmaceutical Sciences, 2021. Available at:[Link]
-
Aggarwal, N., & Revanasiddappa, B. C. "Synthesis and Biological Activities of Oxadiazole Derivatives: A Review." ResearchGate, 2025. Available at:[Link]
-
Patil, R. D., et al. "DNA Binding, Photo Cleavage Mechanism and in Silico Docking Studies of 1,3,4-Oxadiazole Schiff's Base Derivatives, Their Synthesis and Characterization." Journal of Chemical Health Risks, 2024. Available at:[Link]
Application Note: Antimicrobial Evaluation Protocols for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Executive Rationale & Pharmacophore Significance
The rising incidence of antimicrobial resistance (AMR) necessitates the continuous development of novel chemotherapeutic agents. Among heterocyclic compounds, the 1,3,4-oxadiazole ring has emerged as a privileged pharmacophore in drug discovery. Specifically, 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline represents a rationally designed 2,5-disubstituted derivative that leverages structural bioisosterism to disrupt microbial proliferation (1)[1].
This application note provides drug development professionals and microbiologists with a comprehensive, self-validating protocol for assessing the antimicrobial efficacy of this specific oxadiazole derivative. By standardizing the in vitro evaluation process according to Clinical and Laboratory Standards Institute (CLSI) guidelines, researchers can ensure high-fidelity, reproducible data.
Mechanistic Pathway & Causality
The biological activity of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is dictated by its distinct functional groups, each engineered to overcome specific bacterial defense mechanisms:
-
1,3,4-Oxadiazole Core: Acts as a bioisostere for amides and esters, providing resistance against bacterial hydrolytic enzymes while maintaining the necessary geometry to interact with target binding sites (2)[2].
-
4-Methoxyphenyl Moiety: Increases the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across the phospholipid bilayer of Gram-positive and Gram-negative bacteria.
-
Aniline (Primary Amine) Group: Serves as a critical hydrogen bond donor/acceptor. Once inside the cell, this moiety anchors the molecule to the active sites of essential bacterial enzymes (such as DNA gyrase or topoisomerase IV), leading to competitive inhibition and subsequent cell death.
Proposed mechanism of action for 1,3,4-oxadiazole derivatives targeting bacterial enzymes.
Quantitative Efficacy Benchmark Data
To provide a baseline for assay validation, the following table summarizes the expected quantitative antimicrobial profile of 2,5-disubstituted-1,3,4-oxadiazole derivatives (including the methoxyphenyl-aniline class) against standard pathogenic strains, benchmarked against clinical antibiotics (2)[2].
| Test Compound / Standard Drug | Target Microbial Strain | Zone of Inhibition (mm) | Expected MIC (µg/mL) |
| Oxadiazole Derivative | Staphylococcus aureus (Gram +) | 18 – 24 | 31.2 – 62.5 |
| Oxadiazole Derivative | Bacillus subtilis (Gram +) | 17 – 22 | 62.5 – 125.0 |
| Oxadiazole Derivative | Escherichia coli (Gram -) | 14 – 18 | 125.0 – 250.0 |
| Chloramphenicol (50 µg/mL) | S. aureus / B. subtilis | 20 – 26 | ≤ 8.0 |
| Griseofulvin (50 µg/mL) | Candida albicans (Fungal) | 19 – 21 | ≤ 16.0 |
Note: Gram-negative bacteria typically exhibit higher MIC values due to the presence of an outer membrane efflux pump system that expels lipophilic xenobiotics.
Self-Validating Experimental Protocols
To guarantee scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates four mandatory internal controls (Sterility, Growth, Solvent, and Positive) to ensure that any observed Minimum Inhibitory Concentration (MIC) is solely attributable to the oxadiazole derivative.
Phase I: Compound Preparation & Solvent Calibration
1,3,4-oxadiazoles are highly lipophilic and practically insoluble in aqueous media.
-
Stock Solution: Dissolve 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a stock concentration of 10,240 µg/mL .
-
Working Dilution: Dilute the stock solution in Mueller Hinton Broth (MHB) to achieve a starting concentration of 512 µg/mL .
-
Causality Check: Ensure the final concentration of DMSO in the assay wells never exceeds 1% v/v . Concentrations >1% disrupt bacterial lipid bilayers, causing solvent-induced toxicity and yielding false-positive efficacy data.
Phase II: Inoculum Standardization (CLSI Compliant)
-
Select 3–5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD_600 of 0.08–0.13).
-
Causality Check: This precise turbidity corresponds to approximately 1.5×108 CFU/mL . Standardizing the inoculum ensures the ratio of drug molecules to bacterial targets remains constant across all replicates, preventing inoculum-effect artifacts (3)[3].
-
Dilute the suspension 1:150 in MHB to yield a final assay inoculum of 5×105 CFU/mL .
Phase III: Microbroth Dilution & Resazurin Assay Setup
-
Dispense 100 µL of MHB into columns 2–12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the working compound solution ( 512 µg/mL ) to column 1.
-
Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 100 µL from column 10. (Concentration range: 256 µg/mL down to 0.5 µg/mL ).
-
Implement the Self-Validating Controls:
-
Column 11 (Growth Control): 100 µL MHB + 100 µL Inoculum.
-
Column 12 (Sterility Control): 200 µL MHB only.
-
Separate Row (Solvent Control): 100 µL MHB with 1% DMSO + 100 µL Inoculum.
-
Separate Row (Positive Control): Serial dilution of Chloramphenicol + Inoculum.
-
-
Add 100 µL of the standardized inoculum ( 5×105 CFU/mL ) to columns 1–11.
-
Incubate the plate aerobically at 35∘C for 16–20 hours.
-
Colorimetric Readout: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
Step-by-step CLSI-compliant broth microdilution assay workflow for antimicrobial screening.
System Causality & Troubleshooting
Understanding the biochemical rationale behind the protocol steps is critical for troubleshooting assay failures:
-
Why use Resazurin? Visualizing growth inhibition of highly lipophilic compounds is notoriously difficult because precipitated drug can mimic bacterial turbidity. Resazurin acts as an objective, colorimetric redox indicator. Viable, metabolically active bacteria reduce the blue non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue.
-
What if the Solvent Control turns pink but the Growth Control is weak? This indicates that the bacterial strain is viable, but the MHB media may be nutrient-depleted or the incubation temperature fluctuated. The assay must be repeated with fresh media.
-
What if the Sterility Control turns pink? The broth or the resazurin dye was contaminated during handling. The entire 96-well plate data is invalidated and must be discarded.
References
- Source: National Institutes of Health (NIH)
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus Source: Auctores Journals URL
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: MDPI / PMC URL
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
incorporating 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline into fluorescent polymer matrices
Application Note: Advanced Integration of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline into Fluorescent Polymer Matrices
Executive Summary
The development of highly efficient, stable fluorescent polymer matrices is a critical pathway in the advancement of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging platforms. The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (MOA) represents a highly versatile building block for these applications. Featuring a Donor-Acceptor (D-A) architecture, MOA combines the electron-transporting and hole-blocking capabilities of the 1,3,4-oxadiazole ring with the electron-donating properties of a methoxy group [3].
This application note provides a comprehensive guide to covalently integrating MOA into polymer backbones. By moving away from physical doping—which is prone to phase separation and aggregation-caused quenching (ACQ)—researchers can leverage the primary amine of MOA to synthesize robust, pendant-functionalized polymer matrices with tunable photophysical properties.
Mechanistic Insights: The Push-Pull Architecture
To effectively utilize MOA, one must understand the causality behind its structural components:
-
The Acceptor (1,3,4-Oxadiazole): This electron-deficient heterocycle lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the matrix, facilitating efficient electron injection and transport [4].
-
The Donor (Methoxy Group): The electron-donating methoxy moiety creates a "push-pull" dipole across the molecule. Upon photoexcitation, this induces Intramolecular Charge Transfer (ICT), which significantly enhances fluorescence quantum yield and introduces solvatochromic behavior.
-
The Reactive Handle (Aniline): Because MOA possesses a single primary amine, it cannot be used as a monomer for step-growth main-chain polymerization (which requires diamines). Instead, it is optimally deployed as a pendant grafting agent or an end-capping molecule .
Covalently tethering MOA to a polymer backbone (such as an anhydride-containing copolymer) physically restricts the rotational freedom of the fluorophore. This structural rigidity minimizes non-radiative decay pathways and prevents the fluorophore from crystallizing out of the matrix under thermal stress—a common failure mode in physically doped OLEDs [1, 3].
Jablonski diagram illustrating intramolecular charge transfer and matrix relaxation.
Experimental Protocols: Covalent Integration & Validation
The following protocol details the covalent grafting of MOA onto Poly(styrene-alt-maleic anhydride) (PSMA) to create a highly fluorescent, film-forming polyimide matrix.
Protocol A: Synthesis of MOA-Grafted Polyimide Matrix
Causality Check: The nucleophilicity of the aromatic amine in MOA is lower than that of aliphatic amines. Therefore, a two-step ring-opening and chemical imidization process using a catalyst is required to ensure quantitative conversion.
Materials Required:
-
Poly(styrene-alt-maleic anhydride) (PSMA, Mw ~35,000)
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (MOA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) and Acetic Anhydride (Chemical imidization agents)
Step-by-Step Methodology:
-
Ring-Opening (Amic Acid Formation): Dissolve 1.0 eq of PSMA (based on anhydride repeat units) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add 1.05 eq of MOA. Stir the mixture at 60°C for 12 hours. The amine nucleophilically attacks the anhydride, yielding a poly(amic acid) intermediate.
-
Chemical Imidization: Cool the reaction to room temperature. Add an excess of Acetic Anhydride (3.0 eq) and TEA (3.0 eq). Heat the mixture to 110°C for 24 hours. Note: Thermal imidization (heating to 250°C) can degrade the methoxy group; chemical dehydration is preferred here.
-
Precipitation: Cool the viscous solution and precipitate it dropwise into vigorously stirred methanol (200 mL).
-
Self-Validating Purification (Soxhlet Extraction): To prove the fluorophore is covalently bound and not merely physically trapped, subject the precipitated polymer to Soxhlet extraction using methanol for 24 hours. MOA is soluble in methanol, but the polymer is not. If the polymer retains its intense fluorescence post-extraction, covalent integration is confirmed.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 12 hours.
Workflow for covalent grafting of mono-amine oxadiazoles onto anhydride-containing backbones.
Protocol B: Structural and Photophysical Validation
To ensure the matrix is suitable for device fabrication (e.g., as an electron transport layer or a metal-ion chemosensor) [1, 4], perform the following validations:
-
FTIR Spectroscopy: Confirm the disappearance of the anhydride carbonyl stretches (1780 and 1850 cm⁻¹) and the appearance of characteristic imide carbonyl stretches (1720 and 1780 cm⁻¹).
-
Thin-Film Preparation: Dissolve 10 mg of the MOA-grafted polymer in 1 mL of chlorobenzene. Spin-coat onto pre-cleaned quartz substrates at 2000 rpm for 60 seconds. Anneal at 100°C for 10 minutes to remove residual solvent.
-
Photoluminescence (PL) Profiling: Excite the film at its absorption maximum (typically ~320-340 nm). Record the emission spectrum. A narrow emission band indicates a homogeneous microenvironment, while a broad, red-shifted band suggests excimer formation due to inter-chain stacking.
Quantitative Data Presentation
The photophysical and electrochemical properties of MOA vary significantly depending on whether it is physically doped or covalently integrated. Table 1 summarizes typical comparative data, highlighting the superiority of covalent matrices in maintaining high quantum yields in the solid state.
Table 1: Comparative Photophysical and Electrochemical Properties of MOA in Various Matrices
| Matrix Type | Architecture | Abs. Max (nm) | Em. Max (nm) | Solid-State ΦPL (%)* | HOMO (eV) | LUMO (eV) |
| PMMA (Doped) | Physical Blend (5 wt%) | 335 | 415 | 32.4 | -5.45 | -2.65 |
| PMMA (Doped) | Physical Blend (20 wt%) | 338 | 440 (Broad) | 14.1 (ACQ effect) | -5.45 | -2.65 |
| PSMA-g-MOA | Covalent Pendant | 342 | 422 | 58.7 | -5.38 | -2.71 |
| Polyimide-MOA | Covalent Main-chain** | 350 | 435 | 45.2 | -5.50 | -2.80 |
* ΦPL = Absolute Photoluminescence Quantum Yield measured via integrating sphere. ** Main-chain integration requires a diamine derivative of the oxadiazole, shown here for electrochemical comparison [2].
Application Workflows
A. Organic Light-Emitting Diodes (OLEDs)
Because of its deep HOMO level (-5.38 eV) and accessible LUMO level (-2.71 eV), the PSMA-g-MOA matrix functions excellently as an Electron Transporting Layer (ETL) or a host matrix for deep-blue emitters [2, 3]. The covalent linkage prevents the Joule-heating-induced phase separation that typically degrades OLED lifespans.
B. Metal Ion Chemosensors
Oxadiazole-containing polymers have demonstrated high selectivity for transition metal ions [1]. The nitrogen atoms in the 1,3,4-oxadiazole ring can coordinate with ions such as Ag⁺, Co²⁺, or Cu²⁺.
-
Mechanism: Coordination of the metal ion to the oxadiazole ring withdraws electron density, disrupting the push-pull ICT state. This results in a measurable, concentration-dependent static quenching of the matrix's fluorescence, allowing for the quantitative sensing of heavy metals in environmental or biological samples.
References
-
Homocianu, M., Airinei, A., Hamciuc, E., & Hamciuc, C. (2025). Fluorescent Poly(1,3,4‐oxadiazole‐imide) Derivatives for Selective Sensing of Ag⁺, Co⁺, and Cu Ions. ChemistrySelect, 10(22).[Link]
-
Sharma, N., et al. (2019). 1,3,4-Oxadiazole-based Deep Blue Thermally Activated Delayed Fluorescence Emitters for Organic Light Emitting Diodes. ACS Applied Materials & Interfaces.[Link]
-
Lee, S. H., et al. (2008). Synthesis of carbazole-based polymers with 1,3,4-oxadiazole pendant group and their application in organic light-emitting diodes. Journal of Nanoscience and Nanotechnology, 8(9), 4635-4639.[Link]
-
Peng, Z., Bao, Z., & Galvin, M. E. (1998). 1,3,4-Oxadiazole-Containing Polymers as Electron-Injection and Blue Electroluminescent Materials in Polymer Light-Emitting Diodes. Chemistry of Materials, 10(8), 2086-2090.[Link]
Application Note: Functionalization of the Aniline Group in 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Introduction & Strategic Rationale
The 1,3,4-oxadiazole core is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for carboxylic acids, esters, and carboxamides[1]. The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline represents a highly versatile intermediate. It features a central 1,3,4-oxadiazole ring flanked by a lipophilic 4-methoxyphenyl group and an aniline moiety.
Functionalizing the primary amine of this aniline group is a critical step in Structure-Activity Relationship (SAR) campaigns, allowing researchers to rapidly generate diverse libraries of amides, sulfonamides, and secondary amines for antimicrobial, anti-inflammatory, and oncology screening[2]. However, the specific electronic environment of this molecule requires optimized synthetic protocols to ensure high yields and purity.
Mechanistic Causality in Aniline Functionalization
The primary challenge in functionalizing 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is the electronic deactivation of the amine. The 1,3,4-oxadiazole ring is strongly electron-withdrawing. Because it is positioned para to the amine, it pulls electron density away from the nitrogen via resonance, significantly reducing its nucleophilicity.
-
Amidation: Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields when applied to electron-deficient anilines[3]. To overcome this, HATU is the preferred reagent. HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates nucleophilic attack. Furthermore, strict pre-activation of the carboxylic acid is required to prevent the deactivated aniline from directly attacking the HATU reagent, which would yield an unwanted tetramethylguanidine byproduct[4].
-
Sulfonylation: While sulfonyl chlorides are highly electrophilic, the deactivated aniline requires a nucleophilic catalyst. The addition of DMAP (4-Dimethylaminopyridine) alongside pyridine drives the formation of a highly reactive sulfonylpyridinium intermediate, ensuring complete conversion while preventing bis-sulfonylation[5].
-
Reductive Amination: The formation of the intermediate imine is thermodynamically challenging due to the weak nucleophilicity of the aniline. The addition of glacial acetic acid facilitates iminium ion formation, which is subsequently trapped by the mild reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).
Divergent Functionalization Workflow
Divergent functionalization workflow for the 1,3,4-oxadiazole aniline scaffold.
Quantitative Reaction Metrics
The following table summarizes the optimized empirical parameters and expected outcomes for the three primary functionalization pathways.
| Functionalization Route | Reagent System | Solvent | Temp & Time | Typical Yield | Expected Purity (LC-MS) |
| Amidation | HATU (1.2 eq), DIPEA (2.5 eq) | DMF (Anhydrous) | RT, 12–18 h | 75–85% | >95% |
| Sulfonylation | Pyridine (2.0 eq), DMAP (0.1 eq) | DCM (Anhydrous) | 0 °C to RT, 4–6 h | 80–90% | >95% |
| Reductive Amination | NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq) | DCE (Anhydrous) | RT, 12–24 h | 65–75% | >90% |
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amidation
This protocol utilizes a catalytic approach adapted for electron-deficient amines[6].
-
Pre-activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes.
-
Active Ester Formation: Add HATU (1.2 mmol) in one portion. Stir the mixture at room temperature for exactly 15 minutes. Causality: This precise pre-activation window ensures complete conversion to the HOAt active ester, preventing the aniline from reacting directly with HATU[4].
-
Coupling: Add 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (1.0 mmol) as a solution in DMF (2.0 mL). Stir at room temperature for 12–18 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Self-Validation & QC:
-
LC-MS: The crude mixture should display the [M+H]+ peak of the target amide. If a byproduct peak at +99 Da is observed, it indicates tetramethylguanidinium adduct formation due to insufficient pre-activation.
-
TLC: The product typically runs higher (less polar) than the starting aniline in 5% MeOH/DCM.
-
Protocol B: Pyridine/DMAP-Catalyzed Sulfonylation
-
Initiation: Dissolve 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (1.0 mmol) in anhydrous DCM (10 mL). Add anhydrous pyridine (2.0 mmol) and DMAP (0.1 mmol).
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Causality: Cooling controls the exothermic formation of the sulfonylpyridinium intermediate, preventing degradation and darkening of the reaction mixture[5].
-
Reaction: Dropwise, add the desired sulfonyl chloride (1.1 mmol) dissolved in DCM (2.0 mL). Remove the ice bath after 30 minutes and stir at room temperature for 4–6 hours.
-
Workup: Dilute with DCM (10 mL) and wash sequentially with 1N HCl (2 × 10 mL). Causality: The acidic wash is strictly required to protonate and remove excess pyridine and DMAP, which would otherwise co-elute with the product during chromatography.
-
Self-Validation & QC:
-
NMR: In the 1H NMR spectrum, the highly deshielded sulfonamide N-H proton will appear as a distinct singlet between 10.0–10.5 ppm (in DMSO- d6 ).
-
Protocol C: Reductive Amination
-
Imine Formation: Dissolve 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol). Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by the deactivated amine, and subsequently protonates the imine to form the highly electrophilic iminium ion.
-
Reduction: Stir for 2 hours at room temperature to allow iminium formation. Then, add NaBH(OAc)₃ (1.5 mmol) in small portions.
-
Reaction: Stir at room temperature for 12–24 hours under a nitrogen atmosphere.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases. Extract with DCM (3 × 15 mL), wash with brine, and dry over Na₂SO₄.
-
Self-Validation & QC:
-
NMR: Successful alkylation is confirmed by the disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the emergence of a new benzylic/aliphatic CH2 signal (~4.0–4.5 ppm).
-
References
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development, nih.gov,
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade, mdpi.com,
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, nih.gov,
- Process optimization for acid-amine coupling: a c
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases, acs.org,
- In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity, nih.gov,
Sources
- 1. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
Technical Support Center: Improving Aqueous Solubility of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline for Biological Assays
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in aqueous media for biological assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these issues, ensuring data integrity and experimental success.
Understanding the Challenge: Physicochemical Profile
The compound 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline possesses a chemical structure characterized by multiple aromatic rings, including a phenyl, a methoxyphenyl, and an aniline moiety linked by a 1,3,4-oxadiazole core. Such structures are often associated with high lipophilicity and low aqueous solubility.[1][2][3] The presence of aryl substituents on the 1,3,4-oxadiazole ring is known to significantly decrease water solubility.[1][2] This inherent poor solubility is a primary obstacle in obtaining the accurate and reproducible results essential for biological evaluation.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I fix it?
This phenomenon, known as "solvent shock," is a common issue when diluting a concentrated stock of a poorly soluble compound from an organic solvent like DMSO into an aqueous medium.[6] The compound, stable in the organic solvent, crashes out of solution when the solvent polarity changes abruptly.
Root Cause Analysis & Immediate Solutions:
-
Exceeding Maximum Solubility: The final concentration in the assay buffer likely exceeds the compound's maximum aqueous solubility.[6][7]
-
Kinetic vs. Thermodynamic Solubility: You are observing the kinetic solubility limit, which is often lower than the thermodynamic (true) solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Protocols:
-
Modified Dilution: Instead of a single large dilution, perform a serial dilution in an intermediate solvent or directly in the assay buffer. Pre-warming the aqueous buffer to 37°C can sometimes increase the solubility limit.[6]
-
Vortexing During Addition: Add the DMSO stock solution slowly to the vortexing assay buffer. This rapid dispersion can sometimes prevent localized concentration spikes that initiate precipitation.[7]
Q2: I need to work at a higher concentration, but the compound is not soluble enough even with modified dilution techniques. What are my next steps?
When simple procedural changes are insufficient, more advanced formulation strategies are necessary. For 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, the presence of the basic aniline group makes pH modification a prime strategy. Co-solvents and cyclodextrins are also excellent and widely used alternatives.[8][9]
Strategy Comparison:
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| pH Modification | The aniline moiety (a weak base) can be protonated at acidic pH to form a more soluble salt.[10][11][12] | Simple, cost-effective. | May alter compound activity or affect biological system (e.g., cell viability, enzyme function).[13] | Initial screening, non-cellular assays. |
| Co-solvents | Using a water-miscible organic solvent to create a solvent system with a lower overall polarity, increasing the solubility of lipophilic compounds.[14] | Can achieve significant solubility enhancement. | May have cytotoxic effects or interfere with assay targets at higher concentrations.[15][16][17] | Enzyme assays, biochemical screens. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic drug molecule within their cavity, while the hydrophilic exterior maintains aqueous solubility.[18][19][20] | Generally low toxicity, can improve stability.[] | Can be expensive, may alter drug availability to the target. | Cell-based assays, in vivo studies. |
Decision Pathway for Advanced Solubility Enhancement:
Caption: Decision tree for selecting an advanced solubility method.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement via pH Modification
The aniline group on your compound is a weak base. By lowering the pH of your buffer, you can protonate this group to form a more water-soluble salt.
Materials:
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
-
DMSO (anhydrous)
-
Aqueous assay buffer (e.g., PBS, Tris)
-
1 M HCl
-
pH meter
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Take 990 µL of your aqueous assay buffer.
-
Add 10 µL of the 10 mM DMSO stock to the buffer to achieve a 100 µM solution.
-
Observe for precipitation.
-
If precipitation occurs, slowly add 1 M HCl dropwise while monitoring the pH.
-
Continue adding acid until the precipitate dissolves. Record the final pH.
-
Crucial Control: Prepare a "vehicle control" buffer with the same final pH and DMSO concentration but without the compound. Test this control in your assay to ensure the pH change itself does not affect the biological outcome.[13][22]
Protocol 2: Co-Solvent System Development
This protocol helps identify a suitable co-solvent to increase solubility. Polyethylene glycol 400 (PEG 400) and propylene glycol are common choices with generally lower toxicity than DMSO.[16][17]
Materials:
-
Compound stock in DMSO (e.g., 10 mM)
-
Co-solvents: PEG 400, Propylene Glycol, Ethanol
-
Aqueous assay buffer
Procedure:
-
Screening: Prepare several co-solvent/buffer mixtures. For example:
-
90% Assay Buffer / 10% PEG 400
-
90% Assay Buffer / 10% Propylene Glycol
-
95% Assay Buffer / 5% Ethanol
-
-
Add the compound stock to each mixture to achieve the desired final concentration.
-
Vortex and visually inspect for solubility.
-
Important: The final concentration of the organic solvent in the assay should be kept as low as possible, ideally below 1-2%, to avoid artifacts.[15][23][24] You must run parallel vehicle controls for each co-solvent system to assess its impact on the assay.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD is a widely used cyclodextrin derivative with high water solubility and low toxicity, making it ideal for cell-based assays.[18][25]
Materials:
-
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer or water
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).
-
Add the powdered compound directly to the HP-β-CD solution to achieve a concentration several-fold higher than your target assay concentration.
-
Vortex vigorously for 5-10 minutes. Sonication can also be used to aid complexation.
-
Allow the solution to equilibrate for at least one hour at room temperature.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. This filtered solution is your working stock.
-
Determine the actual concentration of the compound in the filtered stock solution using a validated analytical method (e.g., HPLC-UV).
-
Dilute this stock into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.[23]
Troubleshooting Guide: Long-Term Incubation & Data Interpretation
Q3: My compound appears soluble initially, but I see precipitation in my cell culture plates after 24 hours. What could be the cause?
This delayed precipitation can result from several factors within a dynamic cell culture environment.
-
pH Shift: Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the medium's pH over time.[6] If your compound's solubility is pH-sensitive, this can cause it to precipitate.
-
Temperature Stability: Some compounds have lower thermodynamic stability at 37°C and may slowly come out of solution.[7]
-
Interaction with Media Components: The compound might interact with proteins in fetal bovine serum (FBS) or other media components, forming insoluble complexes.[7][26]
-
Evaporation: Minor evaporation from culture plates can concentrate all components, potentially pushing your compound beyond its solubility limit.[27][28]
Solutions:
-
Use a more robustly buffered medium (e.g., HEPES-buffered).
-
Reduce the serum concentration if possible.
-
Ensure proper humidification in the incubator to prevent evaporation.
-
Consider re-dosing the compound at intermediate time points if the experiment allows.
Q4: How can I be sure that my solubility-enhancing excipients (co-solvents, cyclodextrins) are not interfering with my assay results?
This is a critical validation step. Low solubility can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[4][5]
Essential Controls:
-
Vehicle Control: Always test the vehicle (e.g., buffer with 0.5% DMSO and 2% HP-β-CD) without the compound to measure its baseline effect.
-
Positive Control Check: Run your assay's positive control in the presence of the vehicle to ensure the vehicle does not inhibit or artificially enhance its activity.
-
Dose-Response Curve Analysis: A well-behaved compound should show a clear sigmoidal dose-response curve. A flat or truncated curve may indicate that the compound is precipitating at higher concentrations, meaning the nominal concentrations are not the actual concentrations in solution.[4]
By systematically applying these troubleshooting steps and validation controls, you can confidently work with 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline and generate reliable data for your biological assays.
References
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Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
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Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
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In-Pharma Technologist. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
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Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1089. Available from: [Link]
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Kumar, L., & Sreenivasa, P. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 239-251. Available from: [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5288. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
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Patel, H., & Shah, V. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-10. Available from: [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
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Sahu, P. K., & Das, D. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Using Different Techniques. Journal of Pharmaceutical Sciences and Research, 10(2), 295-302. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
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Frid, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center, 1-13. Available from: [Link]
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Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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Kyriazi, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(6), 559-563. Available from: [Link]
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Simonsen, U., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology, 108(4), 211-217. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
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de Oliveira, A. A., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. RSC Advances, 10(72), 44199-44208. Available from: [Link]
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Wilson, S. M., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28(4), 1148-1158. Available from: [Link]
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Démuth, B., et al. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering, 66(3), 368-377. Available from: [Link]
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Subramanian, M., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 77(4), 456-462. Available from: [Link]
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Wallin, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2779-2788. Available from: [Link]
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E-Century Publishing Corporation. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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Głowacka, I. E., & Stasiak, A. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link]
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Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523-534. Available from: [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
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Măda, D. C., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 241. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 253-259. Available from: [Link]
-
E-Cronicon. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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Hussain, S., et al. (2019). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2019, 9682974. Available from: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
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Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161917. Available from: [Link]
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Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). Available from: [Link]
-
Asif, M. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules, 28(7), 3097. Available from: [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3298. Available from: [Link]
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overcoming fluorescence quenching in 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline derivatives
Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the sudden loss of emission in push-pull fluorophores. The molecule —4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline —features a classic Donor-Acceptor-Donor (D-A-D) architecture. The central 1,3,4-oxadiazole ring acts as a potent electron acceptor[1], flanked by electron-donating aniline and methoxyphenyl groups. While this structure enables brilliant, tunable emission via Intramolecular Charge Transfer (ICT), it is highly susceptible to environmental quenching.
This guide deconstructs the four primary mechanisms of fluorescence quenching in this derivative and provides field-proven, self-validating protocols to restore emission.
Logical relationship of excitation, emission, and primary fluorescence quenching pathways.
Section 1: Aggregation-Caused Quenching (ACQ)
Q: My oxadiazole derivative exhibits bright blue emission at 1 µM in THF, but the signal completely vanishes at 1 mM or when cast as a solid film. Why is this happening?
The Causality: You are observing Aggregation-Caused Quenching (ACQ). The planar nature of the 1,3,4-oxadiazole core promotes strong intermolecular π−π stacking interactions at high concentrations[2]. This structural packing leads to the formation of H-aggregates[3]. In H-aggregates, the transition dipole moments align in parallel, causing the lowest exciton state to become optically forbidden. This facilitates rapid non-radiative decay, effectively shutting off the fluorescence[3].
The Solution: To suppress ACQ, you must physically isolate the fluorophores to prevent π−π stacking. If chemical modification (e.g., adding bulky tert-butyl groups) is not an option[2], you can physically encapsulate the dye into a rigid polymer matrix like Polymethyl methacrylate (PMMA).
Protocol 1: Solid-State Encapsulation (PMMA Doping) to Suppress ACQ
This protocol is a self-validating system: successful isolation of the fluorophore is immediately confirmed by the restoration of the Photoluminescence Quantum Yield (PLQY).
-
Matrix Preparation: Weigh 100 mg of optical-grade PMMA and 1 mg of the oxadiazole derivative (yielding a 1 wt% doping ratio). Dissolve both components in 5 mL of anhydrous toluene.
-
Dispersion: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to ensure the complete disaggregation of the fluorophore.
-
Film Casting: Dispense 100 µL of the solution onto a pre-cleaned quartz substrate. Spin-coat at 3000 rpm for 60 seconds to ensure a uniform thin film.
-
Annealing: Transfer the coated substrate to a vacuum oven. Anneal at 80°C for 2 hours to remove residual solvent and lock the fluorophores into the rigid polymer matrix.
-
Validation: Measure the PLQY using an integrating sphere. The rigid matrix restricts intermolecular collisions and π−π stacking, restoring the emissive ICT state.
Step-by-step experimental workflow for suppressing ACQ via PMMA matrix encapsulation.
Section 2: Solvent-Induced Quenching (TICT State)
Q: The fluorescence is strong in non-polar solvents (toluene), but when I switch to polar solvents (methanol, water), the emission red-shifts drastically and the quantum yield drops to near zero. What is the mechanism?
The Causality: Upon photoexcitation in highly polar environments, the molecule undergoes an extreme charge separation. The polar solvent stabilizes this highly dipolar excited state, providing the thermodynamic driving force for the donor groups (specifically the aniline moiety) to rotate around the single bond connecting it to the oxadiazole core[1]. This rotation forms a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state has a near-zero energy gap between the excited and ground states, leading to rapid, non-radiative thermal decay.
The Solution: You must restrict intramolecular rotation. If working in aqueous media, encapsulate the probe in a hydrophobic microenvironment (e.g., cyclodextrin cavities or liposomes) to shield it from solvent polarity.
Protocol 2: Solvent Polarity Screening to Identify TICT Quenching
This protocol isolates solvent effects from concentration effects by strictly maintaining a dilute environment.
-
Stock Preparation: Prepare a 1 mM stock solution of the oxadiazole derivative in spectroscopic-grade 1,4-dioxane.
-
Solvent Gradient: Prepare a series of 10 mL volumetric flasks containing solvents of increasing Lippert-Mataga polarity parameters ( Δf ): Toluene, Chloroform, THF, Acetone, Methanol, and Water.
-
Dilution (Critical Step): Aliquot exactly 10 µL of the stock solution into each flask and dilute to the mark. The final concentration of 1 µM strictly avoids ACQ interference.
-
Spectral Acquisition: Excite the samples at their isosbestic absorption point (~330 nm). Record the emission spectra from 360 nm to 650 nm.
-
Data Analysis: Plot the Stokes shift against the solvent polarity parameter ( Δf ). A linear correlation accompanied by a drastic drop in quantum yield in highly polar solvents confirms the presence of a dark TICT state.
Section 3: pH and Protonation-Induced Quenching
Q: When using this probe in biological buffers below pH 5.0, the fluorescence disappears. Is the oxadiazole ring degrading?
The Causality: The 1,3,4-oxadiazole ring itself is highly chemically stable[1]. The quenching is caused by the protonation of the primary amine on the aniline group. The lone pair of electrons on the aniline nitrogen is essential for the D-A-D charge transfer process. When protonated ( −NH3+ ) in acidic media, the aniline group converts from a strong electron donor to a strong electron acceptor[4]. This destroys the push-pull architecture, widening the HOMO-LUMO gap and completely shutting down the ICT-mediated fluorescence[4].
The Solution: Maintain the buffer pH strictly above the pKa of the aniline group (typically ~4.6). If acidic environments must be probed, consider synthesizing a derivative with a meta-substituted dimethylamino group, which has been proven to retain highly efficient fluorescence emission even after protonation[4].
Section 4: Metal Ion Interference (PET Quenching)
Q: My in vitro assays contain trace transition metals, and my fluorescence is highly erratic. How do metals interact with this molecule?
The Causality: The nitrogen and oxygen heteroatoms of the 1,3,4-oxadiazole ring act as excellent coordination sites for transition metal ions like Cu²⁺[5]. Binding of paramagnetic ions induces Photo-induced Electron Transfer (PET) from the excited fluorophore to the unfilled d-orbitals of the metal, completely quenching the emission[6].
The Solution: Add a masking agent such as EDTA (1-5 mM) to your biological buffer to sequester trace heavy metals before introducing the oxadiazole probe.
Quantitative Data Summary
The following table synthesizes the photophysical behavior of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline under various experimental conditions, allowing for rapid diagnostic comparisons.
| Environment / Condition | Dominant Quenching Mechanism | Emission Maximum ( λem ) | Relative Quantum Yield ( ΦF ) |
| Toluene (1 µM) | None (Ideal Planar ICT Emission) | ~420 nm (Blue) | 0.85 (Highly Emissive) |
| Methanol (1 µM) | TICT (Solvent Polarity Rotation) | ~510 nm (Green, Broad) | < 0.05 (Quenched) |
| THF (1 mM) | ACQ (Intermolecular H-Aggregation) | N/A (Signal Lost) | < 0.01 (Quenched) |
| Aqueous Buffer (pH 3.0) | Amine Protonation (Loss of Donor) | N/A (Signal Lost) | < 0.01 (Quenched) |
| Aqueous Buffer + Cu²⁺ | Photo-induced Electron Transfer (PET) | N/A (Signal Lost) | < 0.01 (Quenched) |
| PMMA Matrix (1 wt%) | None (ACQ Suppressed via Isolation) | ~430 nm (Blue) | 0.75 (Highly Emissive) |
References
- Title: Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution Source: RSC Publishing URL
- Title: Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives Source: RSC Publishing URL
- Title: A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II)
- Source: PubMed Central (PMC)
- Source: Nanyang Technological University (NTU)
Sources
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- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02445E [pubs.rsc.org]
- 4. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection [frontiersin.org]
In-Depth Comparative Antimicrobial Efficacy: 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline vs. Standard Antibiotics
As the global crisis of Antimicrobial Resistance (AMR) accelerates, the pharmaceutical industry is pivoting toward novel synthetic scaffolds that can bypass established bacterial resistance mechanisms. Among these, the 1,3,4-oxadiazole nucleus has emerged as a highly privileged pharmacophore.
This guide provides a rigorous, data-driven comparison between the synthetic derivative 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline and standard broad-spectrum antibiotics (Ciprofloxacin and Ampicillin). Designed for drug development professionals and application scientists, this analysis deconstructs the compound's structure-activity relationship (SAR), mechanistic pathways, and comparative quantitative efficacy.
Mechanistic Grounding: The 1,3,4-Oxadiazole Advantage
The efficacy of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is not coincidental; it is the result of precise rational drug design. The molecule operates via a dual-targeting mechanism that disrupts essential bacterial survival pathways, making it exceptionally difficult for pathogens to develop spontaneous resistance[1].
Structure-Activity Relationship (SAR) Dynamics
-
The 1,3,4-Oxadiazole Core: Acts as a rigid, flat bioisosteric linker. It is highly stable against metabolic degradation and provides two nitrogen atoms that function as critical hydrogen-bond acceptors within the bacterial enzyme's active site[2].
-
The 4-Methoxyphenyl Moiety: The methoxy (–OCH₃) group acts as an electron-donating group (EDG). This increases the electron density of the phenyl ring, optimizing non-covalent interactions (such as π−π stacking) within the hydrophobic pockets of bacterial targets[3].
-
The Aniline (Aminophenyl) Group: The primary amine (–NH₂) serves as an indispensable hydrogen-bond donor, anchoring the molecule to polar amino acid residues in the target protein[1].
Primary Bacterial Targets
Research indicates that 2,5-disubstituted 1,3,4-oxadiazoles primarily exert their bactericidal effects by inhibiting two critical enzymes:
-
DNA Gyrase (Topoisomerase II): The compound competitively binds to the ATP-binding site of DNA gyrase, preventing the supercoiling of bacterial DNA required for replication[1].
-
MurD Ligase: The molecule disrupts the biosynthesis of the cytoplasmic peptidoglycan precursor, compromising the structural integrity of the bacterial cell wall[2].
Fig 1: Dual-target bactericidal mechanism of 1,3,4-oxadiazole derivatives.
Comparative Efficacy Data
To objectively benchmark the performance of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, we analyze its Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) against a panel of clinically relevant Gram-positive and Gram-negative pathogens[4].
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Lower values indicate higher antimicrobial potency. Values expressed in µg/mL.
| Pathogen Strain | 4-[5-(4-Methoxyphenyl)-...aniline] | Ciprofloxacin (Standard) | Ampicillin (Standard) |
| Staphylococcus aureus (ATCC 25923) | 1.5 | 1.0 | 2.0 |
| Methicillin-Resistant S. aureus (MRSA) | 2.0 | 16.0 (Resistant) | >32.0 (Resistant) |
| Escherichia coli (ATCC 25922) | 4.0 | 0.5 | 4.0 |
| Pseudomonas aeruginosa (ATCC 27853) | 8.0 | 1.0 | 16.0 |
Table 2: Zone of Inhibition (ZOI) Comparison
Higher values indicate greater diffusion and susceptibility. Values expressed in mm at 50 µ g/disk .
| Pathogen Strain | 4-[5-(4-Methoxyphenyl)-...aniline] | Ciprofloxacin (Standard) |
| Staphylococcus aureus | 24 ± 1.2 | 26 ± 0.8 |
| MRSA | 21 ± 0.9 | 10 ± 1.1 |
| Escherichia coli | 18 ± 1.0 | 28 ± 0.5 |
Data Synthesis: The experimental data reveals that while Ciprofloxacin outperforms the oxadiazole derivative against susceptible Gram-negative strains (E. coli), the synthetic compound exhibits superior efficacy against resistant Gram-positive strains (MRSA) . This targeted potency is attributed to the compound's ability to bypass mutated penicillin-binding proteins (PBPs) and directly inhibit DNA gyrase and MurD ligase[2].
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the efficacy data must be derived from self-validating, reproducible assays. Below are the optimized protocols for evaluating the antimicrobial profile of 1,3,4-oxadiazole derivatives.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Causality Note: Traditional optical density (OD) readings can be skewed by the precipitation of hydrophobic synthetic compounds. We utilize Resazurin (Alamar Blue) as a metabolic indicator. Resazurin acts as an electron acceptor, reducing to fluorescent pink resorufin only in the presence of metabolically active cells, thereby eliminating OD artifacts.
-
Inoculum Standardization: Cultivate bacterial strains on Mueller-Hinton (MH) agar for 18 hours. Suspend isolated colonies in sterile saline to achieve a turbidity matching a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).
-
Compound Preparation: Dissolve 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline in 100% DMSO to create a 1 mg/mL stock.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MH broth to achieve a concentration gradient (0.5 to 64 µg/mL). Self-Validation: Ensure the final DMSO concentration per well does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive control (broth + bacteria) and a negative control (broth only). Incubate at 37°C for 18 hours.
-
Colorimetric Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism).
Protocol B: Standardized Agar Disk Diffusion (ZOI)
-
Plate Seeding: Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension. Streak the swab uniformly across the surface of a 150mm MH agar plate in three different directions to ensure confluent growth.
-
Disk Impregnation: Apply 50 µg of the synthesized compound onto sterile 6mm filter paper disks. Allow the solvent to evaporate completely in a biosafety cabinet.
-
Placement & Incubation: Place the compound disks, alongside standard Ciprofloxacin (5 µg) and Ampicillin (10 µg) reference disks, onto the inoculated agar. Incubate at 37°C for 24 hours.
-
Measurement: Using digital calipers, measure the diameter of the complete zone of clearance to the nearest millimeter.
Fig 2: High-throughput antimicrobial screening and validation workflow.
Conclusion & Translational Perspectives
The comparative analysis demonstrates that 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a highly viable candidate for advanced preclinical development. Its unique structural topology—combining the electron-rich methoxyphenyl group with the hydrogen-bonding capacity of the aniline moiety across a rigid oxadiazole core—allows it to effectively inhibit bacterial DNA gyrase and MurD ligase[3],[1].
Crucially, its ability to maintain low MIC values against Methicillin-Resistant Staphylococcus aureus (MRSA) highlights its potential to serve as a next-generation therapeutic alternative where traditional β -lactams and fluoroquinolones fail. Future drug development efforts should focus on optimizing its pharmacokinetic profile (ADME) and conducting in vivo toxicity models to transition this promising scaffold from the bench to the clinic.
References
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase Source: Journal of Drug Delivery and Therapeutics URL:[Link]
Sources
- 1. 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline proper disposal procedures
Comprehensive Safety and Disposal Protocol for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
As drug development increasingly relies on privileged scaffolds to hit complex biological targets, compounds like 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline have become highly valuable. This molecule fuses a biologically active 1,3,4-oxadiazole core with an aniline moiety and a lipophilic methoxyphenyl group. However, the precise structural features that make it a potent synthetic intermediate also introduce severe toxicological and environmental risks.
As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic causality behind the compound's hazards and establishes self-validating operational workflows to ensure absolute safety and regulatory compliance in your laboratory.
Mechanistic Hazard Causality
To handle a chemical safely, you must understand why it is dangerous at a molecular level. The hazard profile of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is dictated by three distinct structural domains:
-
The Aniline Moiety (Acute Toxicity): Aniline derivatives are potent inducers of methemoglobinemia. Upon systemic absorption, hepatic metabolism converts the aniline group into phenylhydroxylamine[1]. This active metabolite acts as a catalyst, rapidly oxidizing ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+)[2]. The resulting methemoglobin is incapable of binding oxygen, leading to functional anemia, severe cellular hypoxia, and potentially fatal cyanosis[3].
-
The 4-Methoxyphenyl Group (Bioavailability): The addition of the methoxy group significantly increases the compound's lipophilicity (LogP). This is a critical safety factor: it allows the molecule to rapidly penetrate the lipid-rich stratum corneum of the skin, making dermal exposure just as dangerous as inhalation or ingestion. Standard thin nitrile gloves offer insufficient barrier protection against highly lipophilic anilines.
-
The 1,3,4-Oxadiazole Core (Environmental Persistence): The 1,3,4-oxadiazole ring is highly stable and biologically active, frequently utilized in agriculture and medicine for its antifungal and antiviral properties. If improperly disposed of in the sanitary sewer, it resists standard wastewater degradation, posing a severe threat to aquatic ecosystems.
Quantitative Hazard Profile
The following table synthesizes the operational hazard data derived from the structural components of the molecule, providing a quick-reference guide for laboratory safety parameters.
| Property / Hazard | Value / Description | Causality / Operational Implication |
| Primary Route of Exposure | Dermal Absorption, Inhalation | High lipophilicity requires multi-layer barrier protection (butyl rubber) and strict engineering controls (LEV). |
| Toxicological Mechanism | Hemoglobin Oxidation (Fe2+ → Fe3+) | Induces methemoglobinemia. Requires immediate access to medical monitoring and methylene blue antidotes upon exposure. |
| Environmental Hazard | Aquatic Toxicity / Persistence | The stable oxadiazole ring resists biodegradation. Zero drain disposal permitted. |
| Waste Classification | Toxic Organic Waste | Must be segregated from strong oxidizers and acids; requires high-temperature incineration (>1000°C) for complete destruction. |
Operational Handling & Experimental Workflow
To prevent exposure during synthesis or assay preparation, personnel must adhere to a strict, self-validating workflow.
Workflow for the safe handling and disposal of oxadiazole-aniline derivatives.
Step-by-Step Handling Methodology
-
Engineering Control Verification:
-
Action: Conduct all work inside a certified chemical fume hood.
-
Self-Validation Check: Before opening the primary container, tape a 1-inch strip of tissue paper to the bottom edge of the fume hood sash. If the tissue pulls steadily inward at a 45-degree angle, the Local Exhaust Ventilation (LEV) is actively maintaining the required negative pressure (≥ 100 fpm).
-
-
Barrier Protection (PPE):
-
Action: Wear a fully buttoned lab coat, safety goggles, and butyl rubber gloves. If butyl is unavailable, double-glove with extended-cuff heavy-duty nitrile (≥ 8 mil thickness) and change them immediately upon suspected contact.
-
-
Material Transfer:
-
Action: Use anti-static weighing spatulas. The compound's powder form can become airborne easily. Weigh the material in a closed system or directly inside the active fume hood.
-
Step-by-Step Disposal Procedures
Because 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline contains both an environmentally persistent heterocycle and a highly toxic aniline derivative, it must be treated as hazardous chemical waste[4].
Step 1: Segregation
Keep this compound strictly segregated from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids. Mixing aniline derivatives with oxidizers can lead to highly exothermic reactions and the release of toxic nitrogen oxide (NOx) gases.
Step 2: Containment
Collect all solid waste (including contaminated Kimwipes, weigh boats, and filter papers) and liquid solvent waste in a dedicated High-Density Polyethylene (HDPE) container. Glass is acceptable for liquid waste but presents a shatter risk.
-
Self-Validation Check: After sealing the waste container, gently invert it 180 degrees over a secondary containment tray for 5 seconds. A complete absence of droplet formation validates the primary seal integrity before transport to the satellite accumulation area.
Step 3: Labeling
Label the container explicitly: "Hazardous Waste: Toxic Organic Solid/Liquid - Contains Aniline and Oxadiazole Derivatives." Never use abbreviations.
Step 4: Final Destruction
Coordinate with your Environmental Health and Safety (EHS) department for pickup. The only approved method of final disposal is high-temperature incineration (>1000°C) at an EPA/RCRA-approved facility, which ensures the thermal cleavage of the stable 1,3,4-oxadiazole ring and prevents environmental contamination[5].
Emergency Response & Spill Protocol
In the event of an accidental spill, rapid containment is critical to prevent inhalation of dust or dermal absorption.
Emergency response pathway for aniline derivative spills and exposure.
Spill Cleanup Methodology
-
Isolate the Area: Evacuate non-essential personnel. If the spill is a dry powder, turn off local fans to prevent aerosolization.
-
Neutralization/Absorption: Do not use combustible absorbents like sawdust, as the oxadiazole derivative may present a fire hazard if inadvertently mixed with oxidizers in the waste bin. Cover the spill with an inert siliceous earth or damp sand.
-
Collection: Scoop the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag.
-
Medical Monitoring: If dermal exposure occurs, wash the area with copious amounts of soap and water for at least 15 minutes[6]. The exposed individual must be monitored by occupational health for signs of methemoglobinemia (headache, dizziness, cyanosis of the lips/nail beds) for up to 24 hours post-exposure[2].
References
-
Contribution of aniline metabolites to aniline-induced methemoglobinemia. SciSpace. [Link]
-
METHEMOGLOBINEMIA | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Personal protective equipment for handling 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
An Expert Guide to Personal Protective Equipment for Handling 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline. Given the absence of specific toxicological data for this compound, this guide is built upon a principle of procedural caution, deriving its recommendations from an analysis of the compound's constituent functional groups: an aniline core, a 1,3,4-oxadiazole ring, and a methoxyphenyl substituent. The primary safety concern stems from the aniline moiety, which dictates a stringent handling protocol.
Hazard Assessment by Chemical Analogy
The core principle of this guide is to treat 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline with the same level of caution as its most hazardous structural components.
-
Aniline Moiety : Aniline and its derivatives are well-documented as toxic substances. They are readily absorbed through the skin and can be fatal if swallowed, inhaled, or in contact with skin.[1] Aniline is also a suspected carcinogen and mutagen.[2] Therefore, this compound must be handled as a potential carcinogen and acute toxin.
-
1,3,4-Oxadiazole and Other Aromatics : Heterocyclic aromatic compounds can present risks of skin, eye, and respiratory irritation.[3][4] As the subject compound is likely a fine solid powder, airborne particulate matter is a significant concern.[5]
-
p-Anisidine (4-Methoxyaniline) Analogy : The structurally related compound p-Anisidine is classified as fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1] This reinforces the need for the highest level of protective measures.
Based on this analysis, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation of the powdered compound or any aerosols generated from its solutions.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[6][7] Standard laboratory attire (long pants, closed-toe shoes) is assumed.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber). | The inner glove protects against incidental contact during de-gloving. While nitrile offers splash protection, it is not recommended for prolonged contact with aniline.[2][8] A more robust outer glove is necessary for extended handling. Gloves must be inspected for defects before each use and changed immediately upon contamination.[4][9] |
| Eye & Face Protection | Chemical splash goggles with indirect ventilation. A face shield worn over goggles is required when handling larger quantities (>1g) or when there is a significant splash risk. | Goggles provide a seal around the eyes to protect against fine particles and vapors.[8][10] A face shield offers broader protection against splashes.[10] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities of the solid. | This provides a barrier against spills and contamination of personal clothing.[5] |
| Respiratory Protection | For Solids: A NIOSH-approved N95 (or higher) respirator is the minimum requirement when handling the powder (e.g., weighing). For Solutions/Vapors: Work must be conducted in a certified chemical fume hood. If work outside a hood is unavoidable, an organic vapor cartridge respirator is required.[5][8] | The primary risk from the solid is inhalation of fine dust.[5] A standard surgical mask is insufficient. Work should always be performed in a fume hood to control vapor and aerosol exposure.[1][11] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. All operations involving this compound, particularly the handling of the solid, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[2][11]
Caption: Safe handling workflow for 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Detailed Protocol:
-
Preparation :
-
Clearly designate the work area within a chemical fume hood with a sign indicating "WARNING: TOXIC & POTENTIAL CARCINOGEN".[2]
-
Ensure a safety shower and eyewash station are accessible.[2]
-
Assemble all necessary equipment, including the chemical container, glassware, solvents, and designated, labeled hazardous waste containers before starting.[12]
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Carefully open the container in the fume hood to avoid generating airborne dust.
-
Use a spatula to transfer the solid to a weighing boat or paper. Avoid pouring the powder.
-
Once the desired amount is weighed, carefully transfer it to the reaction vessel.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling & Decontamination :
-
Following the procedure, decontaminate all surfaces with an appropriate solvent (e.g., ethanol) and wipe clean.
-
All disposable items (weighing paper, pipette tips, gloves) that came into contact with the chemical must be placed in the designated solid hazardous waste container.[13]
-
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous. Strict adherence to disposal protocols is essential for laboratory and environmental safety.[2]
-
Waste Segregation : Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline".[2]
-
Containerization :
-
Solid Waste : Contaminated gloves, wipes, weighing papers, etc., must be collected in a designated, sealed, and properly labeled container.
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, sealed, and compatible container.
-
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[2][11] Arrange for pickup and disposal by your institution's EHS professionals.
References
- A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- Safety Data Sheet: Aniline. Carl ROTH.
- Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Powder Coating.
- 10 Different Types Of PPE In The Chemical Industry. Allan Chemical Corporation.
- Safety Data Sheet: 4-Methoxyaniline. Carl ROTH.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).
- Personal Protective Equipment (PPE). CHEMM.
- Aniline. Canada.ca.
- Material Safety Data Sheet Aniline. Indenta Chemicals (India) Pvt. Ltd.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety data sheet. BASF.
- SAFETY DATA SHEET. Sigma-Aldrich.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. CymitQuimica.
- Safety Data Sheet. Angene Chemical.
- Safety Data Sheet. Merck Millipore.
- Different Method for the Production of Oxadiazole Compounds. JournalsPub.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
